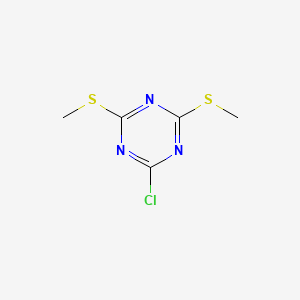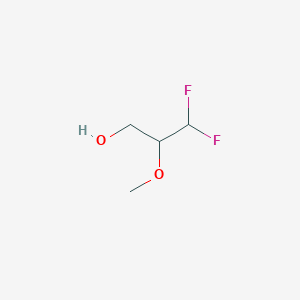
2-Methylpyridine-3,5-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridine-3,5-diolhydrochloride can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .
Industrial Production Methods
Industrial production of this compound often involves the use of zeolite catalysts. Pyridine and substituted pyridines are important intermediates for the synthesis of pharmaceuticals, herbicides, metal corrosion inhibitors, rubber vulcanization accelerators, and conventional ligands for the chemical assembly of coordination compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyridine-3,5-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the methyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various methylated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylpyridine-3,5-diolhydrochloride has several scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of 2-methylpyridine-3,5-diolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target . For example, it may inhibit the activity of certain kinases by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridine-3,5-diolhydrochloride can be compared with other similar compounds, such as 2-methylpyridine (2-picoline), 3-methylpyridine (3-picoline), and 4-methylpyridine (4-picoline). These compounds share a common pyridine ring structure but differ in the position of the methyl group . The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity.
List of Similar Compounds
- 2-Methylpyridine (2-picoline)
- 3-Methylpyridine (3-picoline)
- 4-Methylpyridine (4-picoline)
These compounds are used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Eigenschaften
Molekularformel |
C6H8ClNO2 |
|---|---|
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-6(9)2-5(8)3-7-4;/h2-3,8-9H,1H3;1H |
InChI-Schlüssel |
FCLHUJMBYNQJEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-3-one](/img/structure/B13126311.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)




![3-Methylbenzo[d]isoxazol-4-amine](/img/structure/B13126389.png)

![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)


